molecular formula C14H24N2O6 B12699446 DL-Alanine, N,N'-(1,8-dioxo-1,8-octanediyl)bis- CAS No. 143680-74-4

DL-Alanine, N,N'-(1,8-dioxo-1,8-octanediyl)bis-

Cat. No.: B12699446
CAS No.: 143680-74-4
M. Wt: 316.35 g/mol
InChI Key: ISSFNVVYYLDNEF-UWVGGRQHSA-N
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Description

DL-Alanine, N,N’-(1,8-dioxo-1,8-octanediyl)bis- is a compound that features two alanine molecules linked by a 1,8-dioxo-1,8-octanediyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DL-Alanine, N,N’-(1,8-dioxo-1,8-octanediyl)bis- typically involves the reaction of DL-alanine with a suitable diacid chloride, such as 1,8-octanedioyl dichloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Solvent: Anhydrous dichloromethane or tetrahydrofuran

    Temperature: Room temperature to reflux

    Time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

DL-Alanine, N,N’-(1,8-dioxo-1,8-octanediyl)bis- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield hydroxy derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while reduction can produce diols.

Scientific Research Applications

DL-Alanine, N,N’-(1,8-dioxo-1,8-octanediyl)bis- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which DL-Alanine, N,N’-(1,8-dioxo-1,8-octanediyl)bis- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • DL-Alanine, N,N’-(1,4-dioxo-1,4-butanediyl)bis-
  • Glycine, N,N’-(1,8-dioxo-1,8-octanediyl)bis-

Uniqueness

DL-Alanine, N,N’-(1,8-dioxo-1,8-octanediyl)bis- is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interactions with biological targets, making it valuable for specific applications.

Properties

CAS No.

143680-74-4

Molecular Formula

C14H24N2O6

Molecular Weight

316.35 g/mol

IUPAC Name

(2S)-2-[[8-[[(1S)-1-carboxyethyl]amino]-8-oxooctanoyl]amino]propanoic acid

InChI

InChI=1S/C14H24N2O6/c1-9(13(19)20)15-11(17)7-5-3-4-6-8-12(18)16-10(2)14(21)22/h9-10H,3-8H2,1-2H3,(H,15,17)(H,16,18)(H,19,20)(H,21,22)/t9-,10-/m0/s1

InChI Key

ISSFNVVYYLDNEF-UWVGGRQHSA-N

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)CCCCCCC(=O)N[C@@H](C)C(=O)O

Canonical SMILES

CC(C(=O)O)NC(=O)CCCCCCC(=O)NC(C)C(=O)O

Origin of Product

United States

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